molecular formula C13H18ClNO3 B2794191 2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide CAS No. 923247-79-4

2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide

Cat. No.: B2794191
CAS No.: 923247-79-4
M. Wt: 271.74
InChI Key: OLUZWIPSNLGZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-9-5-11(17-3)12(18-4)6-10(9)8-15(2)13(16)7-14/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUZWIPSNLGZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN(C)C(=O)CCl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.